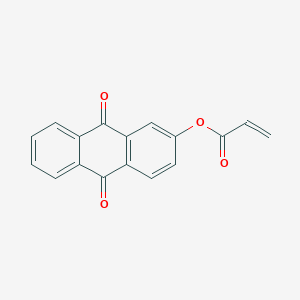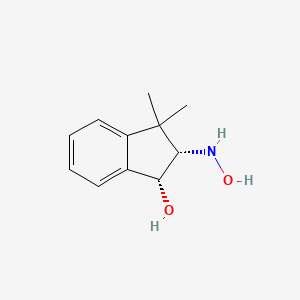
(1R,2S)-2-(Hydroxyamino)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(Hydroxyamino)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hydroxyamino group and a dihydroindenol structure, which may contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Hydroxyamino)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available precursors such as 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: The ketone group in the starting material can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxy group can be converted to a hydroxyamino group through a reaction with hydroxylamine (NH2OH) under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyamino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Nitroso or nitro derivatives
Reduction Products: Amines or alcohols
Substitution Products: Compounds with new functional groups replacing the hydroxyamino group
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(Hydroxyamino)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with an amino group instead of a hydroxyamino group.
(1R,2S)-2-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxy group instead of a hydroxyamino group.
Uniqueness
(1R,2S)-2-(Hydroxyamino)-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both hydroxy and amino functionalities in a single molecule, which may confer distinct reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
188410-13-1 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(1R,2S)-2-(hydroxyamino)-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-11(2)8-6-4-3-5-7(8)9(13)10(11)12-14/h3-6,9-10,12-14H,1-2H3/t9-,10-/m1/s1 |
Clé InChI |
PKOASKOIVBLXNP-NXEZZACHSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H](C2=CC=CC=C21)O)NO)C |
SMILES canonique |
CC1(C(C(C2=CC=CC=C21)O)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


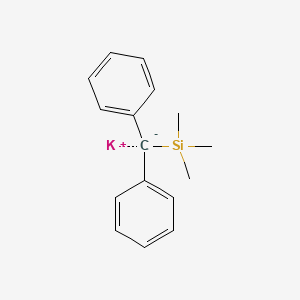
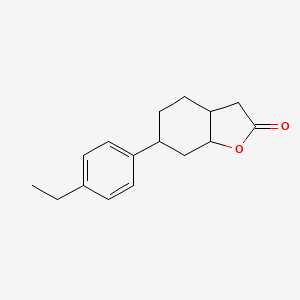

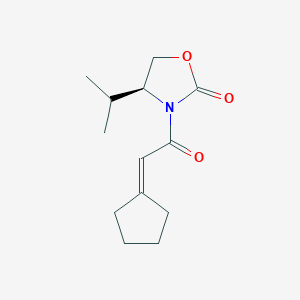
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
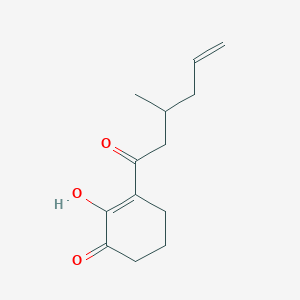

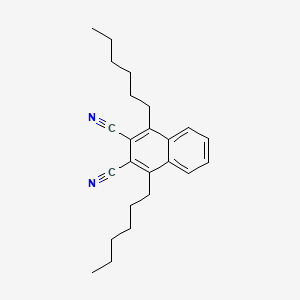
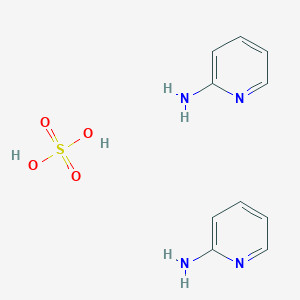
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
